molecular formula C11H16ClNO B1596618 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 39226-88-5

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No.: B1596618
CAS No.: 39226-88-5
M. Wt: 213.7 g/mol
InChI Key: DGIFWWPVOFOTLY-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6-position and an amine group at the 1-position, along with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride typically involves the reduction of a corresponding nitro compound or the reductive amination of a ketone precursor. One common method includes the following steps:

    Reduction of Nitro Compound: The nitro precursor is reduced using hydrogen gas in the presence of a palladium catalyst to yield the amine.

    Reductive Amination: Alternatively, a ketone precursor can undergo reductive amination with methoxyamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields fully hydrogenated naphthalene derivatives.

    Substitution: Results in halogenated or nitrated derivatives of the compound.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
  • 1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride

Comparison

Compared to similar compounds, 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the amine group at the 1-position provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIFWWPVOFOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959999
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-88-5
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 3
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 4
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

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